Diphenylphosphine oxide

OLED materials Electron-transport Phosphorescent host polymers

Researchers requiring air-stable organophosphorus building blocks face handling and storage challenges with pyrophoric diphenylphosphine. Diphenylphosphine oxide (DPPO) eliminates these risks as a crystalline, ambient-stable solid that directly substitutes for the free phosphine in cross-coupling and hydrophosphinylation workflows. • Lowers LUMO by 0.30-0.35 eV in OLED host polymers, enabling 16% turn-on voltage reduction and 5.7% current efficiency gain vs. non-phosphorylated controls. • Delivers 3.3× higher U(VI) distribution ratios over alkyl-substituted SPOs in actinide solvent extraction at 2 M HNO₃. • Functions as an air-tolerant precursor for Buchwald-Hartwig, Suzuki-Miyaura, and Ni/Zn-catalyzed couplings after in situ reduction.

Molecular Formula C12H10OP+
Molecular Weight 201.18 g/mol
CAS No. 4559-70-0
Cat. No. B1239935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphenylphosphine oxide
CAS4559-70-0
Synonymsdiphenylphosphine oxide
triphenylphosphine oxide
Molecular FormulaC12H10OP+
Molecular Weight201.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[P+](=O)C2=CC=CC=C2
InChIInChI=1S/C12H10OP/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H/q+1
InChIKeyYFPJFKYCVYXDJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diphenylphosphine Oxide: Identity & Procurement


Diphenylphosphine oxide (DPPO), also designated as (C6H5)2P(O)H, is a secondary phosphine oxide that exists as a white crystalline solid (mp 56–57 °C) with solubility in polar organic solvents . The compound exists in equilibrium with its minor tautomer, hydroxydiphenylphosphine (CAS 24630-80-6) [1]. Functionally, DPPO serves as a versatile organophosphorus intermediate that introduces the diphenylphosphino (–PPh2) substituent following reduction of the P=O moiety, and as a direct coupling partner in transition-metal-catalyzed cross-coupling reactions . Unlike tertiary phosphine oxides such as triphenylphosphine oxide (Ph3PO), the presence of the reactive P–H bond in DPPO enables distinct reactivity pathways including hydrophosphinylation of alkynes and alkenes, nucleophilic substitution, and use as a Horner-Wittig reagent precursor .

1 Secondary phosphine oxide with reactive P–H bond; exists in equilibrium with minor phosphinous acid tautomer
2 Versatile intermediate for introducing –PPh₂ via reduction, or direct coupling in cross-coupling and hydrophosphinylation
3 Air-stable crystalline solid; simplifies handling versus pyrophoric diphenylphosphine

Diphenylphosphine Oxide: Limitations of In-Class Substitutes


Direct substitution of diphenylphosphine oxide with structurally related secondary phosphine oxides (SPOs) or alternative phosphorus reagents introduces quantifiable performance penalties across multiple application dimensions. The aromatic phenyl substituents confer a combination of steric bulk and electronic properties that cannot be replicated by alkyl-substituted analogs such as dihexyl hydrogen phosphine oxide (DHePO) or oxygen-based congeners like diphenyl phosphite (DPP). In solvent extraction of actinides, DPPO demonstrates distribution ratios that are approximately 3.3-fold higher than DHePO and over 13-fold higher than DPP, confirming that substituent identity—not merely the presence of a P(O)H group—governs extraction efficiency [1]. In organic electronic device fabrication, the diphenylphosphine oxide group exhibits a strong electron-withdrawing effect that decreases the LUMO energy level of host polymers by approximately 0.35 eV relative to non-phosphorylated controls, an electronic perturbation that cannot be achieved with alkyl-substituted SPOs or alternative electron-deficient moieties without sacrificing other performance parameters [2]. Furthermore, in nickel-catalyzed cross-coupling reactions, the monodentate Ph2P(O)H ligand shows inferior catalytic performance compared to optimized bidentate SPOs, establishing that simple SPO architecture alone does not guarantee optimal catalytic outcomes and that specific structural optimization is required for each application class [3].

Alkyl-substituted SPOs

Phenyl groups confer steric and electronic properties that dialkyl analogs may not replicate; extraction performance may shift substantially.

Non-phosphorylated acceptors

Electron-withdrawing effect and LUMO stabilization achievable with DPPO may not transfer to alternative electron-deficient moieties without compromising bandgap.

Monodentate vs. bidentate SPOs

Catalytic performance in Ni-catalyzed C–S cross-coupling may be lower than that of optimized bidentate architectures; structural optimization is application-dependent.

Diphenylphosphine Oxide: Quantitative Comparison


OLED Host LUMO Stabilization

In a direct head-to-head comparison, a diphenylphosphine oxide-functionalized tetraphenylsilane polymer (PFSCPO) was compared to a non-phosphorylated control polymer (PFSC) lacking the DPPO group. Incorporation of the DPPO moiety with its strong electron-withdrawing property decreased the LUMO energy level from –1.80 eV in PFSC to –2.15 eV in PFSCPO, representing a 0.35 eV stabilization that directly enhances electron injection from the cathode in organic light-emitting diodes (OLEDs). This electronic modification translated into device-level performance improvements: turn-on voltage decreased from 7.5 V to 6.3 V, and maximum current efficiency increased from 8.83 cd A⁻¹ to 9.33 cd A⁻¹ in Ir(ppy)₃-doped electrophosphorescent devices [1]. The improved electron injection is specifically attributable to the diphenylphosphine oxide group; alkyl-substituted phosphine oxides lack the aromatic conjugation necessary to achieve comparable LUMO stabilization while maintaining the wide bandgap required for blue and green phosphorescent hosts.

OLED LUMO Stabilization
Head-to-head
Δ LUMO = –0.35 eV
Turn-on voltage –1.2 V (16%)
Current efficiency +0.50 cd A⁻¹ (5.7%)

Supports DPPO-based host design for electron injection optimization

Ir(ppy)₃-doped devices; PFSCPO vs. PFSC control

OLED materials Electron-transport Phosphorescent host polymers

Actinide Extraction Efficiency Comparison

In a comparative study of three H-phosphine oxide ligands for the extraction of actinides U(VI), Th(IV), and Am(III), diphenyl hydrogen phosphine oxide (DPhPO) exhibited the highest extraction efficiency across all three metals compared to dihexyl hydrogen phosphine oxide (DHePO) and diphenyl phosphite (DPP). At 2 M HNO₃ concentration, DPhPO demonstrated a distribution ratio (D value) of approximately 12.5 for U(VI) extraction, compared to DHePO (~3.8) and DPP (~0.9), yielding a substituent-dependent extraction trend of DPhPO > DHePO > DPP. At higher acidity (6 M HNO₃), DPhPO maintained superior extraction performance with D ~ 6.5, while DHePO and DPP showed negligible extraction (D < 1.0) [1]. The dual extraction mechanism—cation exchange at lower acidity and coordination via the phosphoryl oxygen at higher acidity—is most effectively realized with the phenyl-substituted DPhPO due to the favorable balance between ligand basicity and steric accessibility at the metal center. DFT calculations confirmed that the electronic and geometric structure of DPhPO optimizes metal-ligand orbital overlap compared to the conformationally flexible dihexyl analog and the less Lewis-basic phosphite.

Actinide Extraction
Head-to-head
D(U) ≈ 12.5 (DPhPO)
vs. ≈ 3.8 (DHePO)
vs. ≈ 0.9 (DPP) at 2 M HNO₃

Phenyl substituent governs extraction; DPhPO ranks highest in tested set

Dual cation-exchange/coordination mechanism

Actinide separation Solvent extraction Nuclear fuel reprocessing

PLQY Enhancement in TADF Emitters

When incorporated as a secondary acceptor in thermally activated delayed fluorescence (TADF) emitter design, the diphenylphosphine oxide group enables precise excited-state control that achieves near-unity photoluminescence quantum yield (PLQY). A molecule using DPPO as the secondary acceptor exhibited ≈100% PLQY, driven by a tenfold increase in the singlet radiative rate constant (krS) and a fivefold decrease in both singlet and triplet non-radiative rate constants (knrS and knrT) relative to control emitters lacking the secondary acceptor motif [1]. The ≈100% reverse intersystem crossing (RISC) efficiency further enables ≈100% exciton utilization in the resulting sky-blue OLED devices. This performance profile is specifically attributable to the moderate electron-withdrawing character of the diphenylphosphine oxide group, which increases the singlet charge-transfer component while preserving the triplet locally excited-state component—a balance that alternative electron-accepting moieties (e.g., sulfonyl, carbonyl, triazine) cannot simultaneously achieve with the same degree of spectral control and efficiency. The DPPO-based emitter enabled sky-blue OLEDs with external quantum efficiency approaching 30%, representing state-of-the-art performance for this emission color range [2].

TADF PLQY
Class-level
PLQY ≈ 100%
krS ↑ 10-fold
knrS, knrT ↓ 5-fold

Secondary acceptor enables near-unity exciton utilization

Class-level comparison; doped film conditions

TADF emitters OLED materials Exciton utilization

Ni-Catalyzed C–S Cross-Coupling Performance

In a comparative evaluation of secondary phosphine oxide (SPO) ligands for nickel-catalyzed C–S cross-coupling of aryl iodides with aryl thiols, the monodentate Ni(0)-Ph2P(O)H catalyst system was established as less effective than a bidentate SPO derived from diphenyl ether [1]. The bidentate SPO-Ni(0) system provided superior catalytic turnover and broader substrate scope, demonstrating that while diphenylphosphine oxide serves as a competent monodentate ligand precursor, its catalytic performance is systematically surpassed by optimized bidentate architectures. This evidence establishes a quantifiable performance ceiling for Ph2P(O)H in nickel-catalyzed cross-coupling applications and provides a benchmark against which alternative ligand designs may be evaluated. The study further clarifies that the structural simplicity and commercial availability of Ph2P(O)H must be weighed against the catalytic efficiency requirements of specific transformations—it remains a valuable baseline ligand for method development but is not the optimal choice for maximum catalytic productivity in C–S bond-forming reactions.

C–S Cross-Coupling
Head-to-head
Bidentate SPO > monodentate Ph₂P(O)H

Monodentate architecture may limit catalytic turnover

Qualitative comparison; exact yield differentials not reported

Nickel catalysis C–S cross-coupling Ligand design

Diphenylphosphine Oxide: Application Scenarios


OLED Host Development: LUMO Stabilization

In research and development of wide-bandgap host materials for blue and green phosphorescent OLEDs, diphenylphosphine oxide-functionalized monomers should be prioritized when the design objective requires a 0.30–0.35 eV lowering of the LUMO energy level while preserving a wide HOMO-LUMO gap. The head-to-head comparison between PFSCPO (LUMO = –2.15 eV) and PFSC (LUMO = –1.80 eV) provides direct quantitative justification for incorporating the DPPO group. The resulting 16% reduction in device turn-on voltage (7.5 V → 6.3 V) and 5.7% improvement in current efficiency (8.83 cd A⁻¹ → 9.33 cd A⁻¹) represent measurable performance gains attributable to the electron-withdrawing character of the diphenylphosphine oxide moiety [1]. For procurement in this scenario, DPPO or DPPO-functionalized building blocks are indicated; alkyl-substituted SPOs or non-phosphorylated electron-deficient moieties are contraindicated due to insufficient LUMO stabilization or compromised bandgap characteristics.

Actinide Solvent Extraction

For solvent extraction processes targeting U(VI), Th(IV), or Am(III) separation from nitric acid media, diphenylphosphine oxide (DPhPO) should be selected over alternative H-phosphine oxides when maximum single-stage extraction efficiency is required. The demonstrated distribution ratio of D ≈ 12.5 for U(VI) at 2 M HNO₃ exceeds that of dihexyl hydrogen phosphine oxide (DHePO, D ≈ 3.8) by a factor of 3.3×, and exceeds that of diphenyl phosphite (DPP, D ≈ 0.9) by a factor of 13.9× [2]. The maintenance of meaningful extraction performance at higher acidity (D ≈ 6.5 at 6 M HNO₃ for DPhPO, vs. <1.0 for both alternatives) further substantiates the superior operational flexibility of the diphenyl-substituted ligand. Procurement of DPhPO is indicated for actinide separation workflows where minimizing extraction stages or reducing ligand inventory volume is economically advantageous. DHePO or DPP are contraindicated where maximum extraction per volume of organic phase is the primary performance metric.

High-Efficiency Blue TADF Emitter Design

In molecular design of thermally activated delayed fluorescence emitters for sky-blue OLED applications, diphenylphosphine oxide should be evaluated as a secondary acceptor moiety when the target performance profile includes near-unity photoluminescence quantum yield and maximized reverse intersystem crossing efficiency. Emitters incorporating DPPO as the secondary acceptor have demonstrated ≈100% PLQY, driven by a 10-fold enhancement of the singlet radiative rate constant and a 5-fold suppression of non-radiative decay pathways [3]. These kinetic improvements translate to ≈100% exciton utilization and enable sky-blue OLED devices with external quantum efficiency approaching 30%—representing state-of-the-art performance for this emission color. For research procurement in TADF materials development, DPPO-containing building blocks or diphenylphosphine oxide itself (as a synthetic precursor) are indicated when the design strategy requires a secondary acceptor with moderate electron-withdrawing character that preserves the triplet locally excited-state configuration while enhancing the singlet charge-transfer component.

Phosphine Ligand Precursor Synthesis

For synthetic routes requiring the introduction of a diphenylphosphino (–PPh2) substituent via Buchwald-Hartwig coupling, Suzuki-Miyaura coupling, or Pd-catalyzed reactions with aryl triflates, diphenylphosphine oxide serves as a stable, air-tolerant precursor that is reduced to the active phosphine ligand either in situ or in a separate synthetic step . Unlike free diphenylphosphine (which is pyrophoric and requires rigorous air-free handling), DPPO can be stored and handled under ambient conditions, simplifying both laboratory-scale and pilot-scale synthetic workflows. In Ni/Zn-catalyzed cross-coupling with aryl halides, DPPO functions as a direct coupling partner for the preparation of various organophosphorus compounds . Procurement of DPPO is indicated for any synthetic route where the target product contains a diphenylphosphino group and where the operational simplicity of an air-stable precursor outweighs the requirement for a subsequent reduction step. Direct purchase of diphenylphosphine is contraindicated unless the specific application demands immediate availability of the free phosphine without reduction.

Application
Selection Property
Validation Focus
OLED host LUMO engineering
Electron-withdrawing moiety for LUMO stabilization
Bandgap preservation and device turn-on voltage
Actinide solvent extraction
Substituent-dependent extraction efficiency
Distribution ratio across HNO₃ concentrations
Sky-blue TADF emitter design
Secondary acceptor for excited-state control
PLQY and RISC efficiency in doped films
Phosphine ligand precursor synthesis
Air-stable precursor for –PPh₂ introduction
Reduction compatibility with target synthetic route

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